molecular formula C16H16O3 B2422808 2-(3-Methoxyphenyl)-3-phenylpropanoic acid CAS No. 3160-94-9

2-(3-Methoxyphenyl)-3-phenylpropanoic acid

Cat. No.: B2422808
CAS No.: 3160-94-9
M. Wt: 256.301
InChI Key: HBUWRXXZFFZESJ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-3-phenylpropanoic acid is an organic compound with a complex structure that includes both methoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve the use of Grignard reagents, where the starting material is reacted with ethylmagnesium chloride in tetrahydrofuran (THF) under Grignard reaction conditions . This method allows for the efficient production of the desired compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Methoxyphenyl)-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(3-Methoxyphenyl)-3-phenylpropanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

2-(3-Methoxyphenyl)-3-phenylpropanoic acid, a phenolic compound, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C16H16O3\text{C}_{16}\text{H}_{16}\text{O}_3

This indicates that it consists of a propanoic acid backbone with methoxy and phenyl substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to inhibit the secretion of pro-inflammatory cytokines, thereby modulating inflammatory responses in various models .
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in managing conditions like diabetes and obesity.

Antioxidant Activity

Research indicates that this compound effectively reduces reactive oxygen species (ROS) levels in cellular models. In a study involving human hepatic L02 cells exposed to oxidative stress, treatment with this compound led to a dose-dependent decrease in ROS levels .

Anti-inflammatory Activity

The compound has demonstrated the ability to reduce inflammation in various animal models. For instance, it significantly decreased colonic mucosal damage and edema in mice subjected to high-fat diets or dextran sulfate sodium (DSS) treatment . This suggests its potential utility in inflammatory bowel diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating its potential as a natural antimicrobial agent.

Study on Antioxidant Effects

A recent study evaluated the antioxidant effects of various phenolic compounds, including this compound. The results indicated that this compound significantly reduced oxidative damage in human cells, supporting its role as a potent antioxidant agent.

Anti-inflammatory Effects in Animal Models

In another study focusing on inflammatory responses, mice treated with this compound showed reduced markers of inflammation and improved tissue integrity compared to control groups. This highlights its therapeutic potential in managing chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAnti-inflammatory EffectsAntimicrobial Properties
This compoundHighSignificantModerate
4-Hydroxybenzoic acidModerateModerateLow
3,4-Dihydroxybenzoic acidHighSignificantHigh

Properties

IUPAC Name

2-(3-methoxyphenyl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-14-9-5-8-13(11-14)15(16(17)18)10-12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUWRXXZFFZESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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